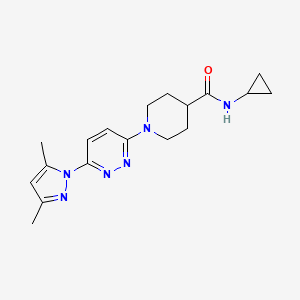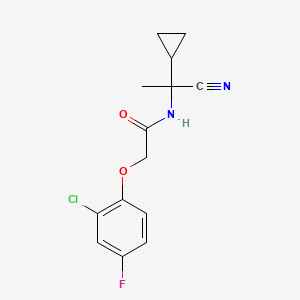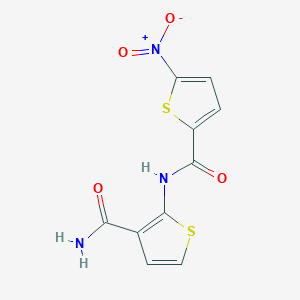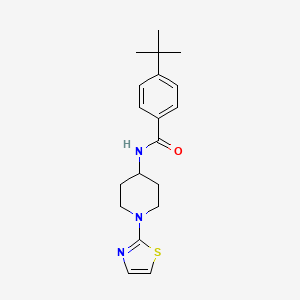
N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a pyrazole moiety, which is a five-membered heterocyclic compound with two nitrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
Research has delved into the synthesis of novel heterocyclic compounds, incorporating various substituents to explore their biological activities. For example, the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives through intramolecular cyclization has been investigated, highlighting the versatility of pyrimidine as a core structure for developing potential therapeutic agents (Yuh-Wen Ho & Maw-Cherng Suen, 2013). Similarly, the development of cyanoacetamide derivatives for heterocyclic chemistry demonstrates the ongoing interest in synthesizing compounds with potential antitumor and antioxidant activities (S. A. Bialy & M. Gouda, 2011).
Antioxidant and Neuroprotective Agents
The synthesis of novel compounds with antioxidant activities is a significant area of research, particularly those with potential neuroprotective effects against diseases such as Alzheimer's. For instance, the development of indane-amide substituted pyrazole, pyrimidine, and pyridine derivatives has shown promising antioxidant activities, underscoring the potential for therapeutic applications in neuroprotection (K. Mohamed & E. H. El-Sayed, 2019).
Antimicrobial and Antifungal Activities
Another significant area of research is the synthesis of compounds with antimicrobial and antifungal properties. For example, the preparation of new pyridine-2(1H)-thiones and related derivatives has been studied for their antimicrobial evaluation, indicating the potential of these compounds in developing new antibiotics and antifungal agents (Ismail M. M. Othman, 2013).
Properties
IUPAC Name |
N-cyclopropyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-11-13(2)24(22-12)17-6-5-16(20-21-17)23-9-7-14(8-10-23)18(25)19-15-3-4-15/h5-6,11,14-15H,3-4,7-10H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKYCNYFPPXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)





![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)


![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)

